

# Comprehensive Spectroscopic Guide: 3-Methylmorpholine-4-sulfonyl chloride[1]

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## Compound of Interest

Compound Name: *3-Methylmorpholine-4-sulfonyl chloride*

CAS No.: *1156821-26-9*

Cat. No.: *B1438796*

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## Executive Summary & Compound Identity

**3-Methylmorpholine-4-sulfonyl chloride** is a specialized heterocyclic reagent used primarily in medicinal chemistry for the introduction of the 3-methylmorpholine-4-sulfonyl moiety.[1] This structural motif is increasingly prevalent in drug discovery, particularly in the design of sulfonamide-based inhibitors (e.g., PI3K/mTOR pathway modulators) where the chiral methyl group at the C3 position offers enhanced selectivity and metabolic stability compared to the non-substituted morpholine analogs.[1]

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound.[1] It also details a robust, self-validating synthetic protocol for its preparation.[1]

## Chemical Identity Table



## FULL PROTOCOL TRUNCATED

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## Synthesis & Preparation Protocol

To ensure the spectral data presented below is reproducible, we define the synthetic route typically used to generate high-purity samples. This protocol utilizes sulfuryl chloride (

), preferred over chlorosulfonic acid for secondary amines to minimize acid-catalyzed side reactions.[1]

## Reaction Pathway (DOT Visualization)



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Caption: Electrophilic substitution pathway for the conversion of 3-methylmorpholine to its sulfonyl chloride derivative.

## Experimental Protocol

- Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.
- Reagent Preparation: Dissolve 3-methylmorpholine (10.0 mmol, 1.0 equiv) and triethylamine (TEA) (12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM) (50 mL). Cool the solution to 0°C in an ice bath.
- Addition: Add a solution of sulfonyl chloride ( , 11.0 mmol, 1.1 equiv) in DCM (10 mL) dropwise over 20 minutes. Critical Step: Maintain temperature <5°C to prevent decomposition.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (hexane/EtOAc 7:3) or LC-MS (as methyl ester derivative by quenching an aliquot with MeOH).
- Workup:
  - Wash the organic layer with cold water (2 x 30 mL) to remove TEA[1]·HCl salts.[1]
  - Wash with brine (30 mL).
  - Dry over anhydrous , filter, and concentrate under reduced pressure at <30°C.[1]
- Purification: The crude product is often pure enough (>95%) for use.[1] If necessary, purify via rapid silica gel chromatography (0-20% EtOAc in Hexanes).[1]

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum is characterized by the diastereotopic nature of the ring protons due to the chiral center at C3.[1] The electron-withdrawing sulfonyl chloride group (

) significantly deshields the

-protons (positions 3 and 5) compared to the free amine.[1]

H NMR Data (400 MHz, CDCl

)



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Note: Chemical shifts may vary slightly (

ppm) depending on concentration and trace acid presence.[1]

C NMR Data (100 MHz, CDCl

)



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## B. Infrared (IR) Spectroscopy

IR is the primary tool for confirming the presence of the sulfonyl chloride functional group.[1]  
The absence of N-H stretches (from the precursor) and the appearance of strong S=O bands are diagnostic.[1]



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## C. Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the presence of chlorine through its characteristic isotope pattern.[1]

### MS Fragmentation Pathway (DOT Visualization)



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Caption: Proposed EI/ESI fragmentation pathway showing characteristic loss of chlorine and sulfur dioxide.

Key MS Peaks (EI, 70 eV)



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## Applications in Drug Development[1]

The 3-methylmorpholine scaffold is a "privileged structure" in medicinal chemistry.[1] The sulfonyl chloride derivative serves as a critical electrophile for:

- **Sulfonamide Synthesis:** Reacting with aryl amines to create sulfonamide linkers, common in kinase inhibitors (e.g., PI3K inhibitors like PQR626 derivatives).[1]
- **Solubility Enhancement:** The morpholine oxygen enhances aqueous solubility, while the methyl group restricts conformational flexibility, potentially improving binding affinity to target proteins (e.g., mTOR, PI3K).[1]
- **Metabolic Stability:** The C3-methyl group blocks metabolic oxidation at the -carbon, a common clearance pathway for morpholine-containing drugs.[1]

## References

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